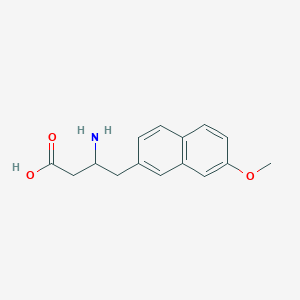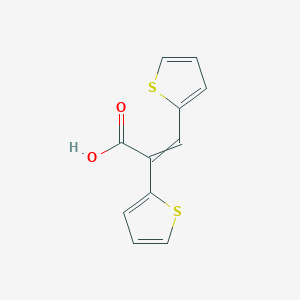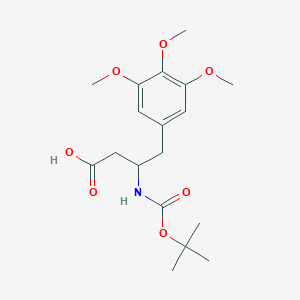![molecular formula C15H14N2OS2 B13713873 Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: A compound with a similar naphthalene structure but different functional groups.
Methyl 2-(naphthalen-1-yloxy)propanoate: Another naphthalene derivative with distinct chemical properties.
Uniqueness
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research applications .
Properties
Molecular Formula |
C15H14N2OS2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
PEJOBUDZIBGBDM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)


![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)









